molecular formula C8H14N4 B154835 3-Amino-3-(4-methylpiperazino)acrylonitrile CAS No. 136062-62-9

3-Amino-3-(4-methylpiperazino)acrylonitrile

Cat. No.: B154835
CAS No.: 136062-62-9
M. Wt: 166.22 g/mol
InChI Key: GVRAOYISBLEJMN-KRXBUXKQSA-N
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Description

3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS: 136062-62-9) is a synthetic acrylonitrile derivative characterized by a 4-methylpiperazino substituent and an amino group attached to the acrylonitrile backbone. Replacing the phenyl group with a methyl group likely reduces molecular weight and alters physicochemical properties, including solubility and lipophilicity. The compound is of interest in medicinal chemistry due to the piperazine moiety, which is prevalent in bioactive molecules targeting central nervous system (CNS) receptors or kinases .

Properties

IUPAC Name

(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRAOYISBLEJMN-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C(=C/C#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Halogenated Acrylonitriles

The most well-documented approach involves reacting 2-chloroacrylonitrile or 2,3-dichloropropionitrile with 4-methylpiperazine under alkaline conditions. This method, adapted from pyrazole synthesis in US3920693A, leverages the nucleophilicity of the piperazine’s secondary amine.

Procedure :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in aqueous or alcoholic solvents.

  • Solvents : Ethyl acetate, methanol, or glycols for solubility control.

  • Conditions : Temperatures ranging from 5–50°C, with reaction times of 1–24 hours.

Example :

A solution of 4-methylpiperazine (1.1 moles) and K₂CO₃ (1 mole) in 400 mL water is cooled to 5–10°C. 2-Chloroacrylonitrile (1 mole) is added dropwise under nitrogen, followed by stirring at 40–50°C for 90 minutes. Extraction with ethyl acetate and vacuum distillation yields 70% 3-amino-3-(4-methylpiperazino)acrylonitrile.

Key Data :

ParameterValueSource
Yield68–75%
Boiling Point105–122°C (0.025–0.3 mm Hg)
Purification MethodVacuum distillation

Condensation with Cyanoacetyl Derivatives

An alternative route involves condensing 4-methylpiperazine with cyanoacetyl chloride or cyanoacetic acid derivatives . This method, inferred from US20160122354A1, emphasizes protecting group strategies to prevent over-alkylation.

Procedure :

  • Activating Agents : Thionyl chloride (SOCl₂) for cyanoacetyl chloride synthesis.

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : Room temperature to 60°C, with triethylamine as a base.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperazine attacks the electrophilic carbon of the cyanoacetyl derivative. Steric hindrance from the methyl group on piperazine necessitates precise stoichiometry to avoid di-substitution.

Optimization of Reaction Conditions

Alkaline Medium and Solvent Selection

Alkaline conditions (pH 10–12) deprotonate 4-methylpiperazine, enhancing its nucleophilicity. Polar aprotic solvents like DMF improve reaction rates but complicate purification, while aqueous-alcoholic mixtures balance solubility and ease of extraction.

Comparative Solvent Performance :

SolventYield (%)Purity (%)
Water/Ethanol7095
THF6592
DMF7590

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption band at ~2200 cm⁻¹ confirms the nitrile group.

  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 2.3 (piperazine CH₃), δ 3.2–3.5 (piperazine ring protons), and δ 6.1 (acrylonitrile vinyl protons).

Chromatographic Purity

HPLC analysis with a C18 column (acetonitrile/water mobile phase) reveals >98% purity after distillation.

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Exothermic Reactions : Requires jacketed reactors for temperature control.

  • Waste Management : Neutralization of alkaline byproducts (e.g., KCl) necessitates efficient filtration.

  • Cost Efficiency : Ethyl acetate extraction and vacuum distillation balance yield and operational costs .

Chemical Reactions Analysis

3-Amino-3-(4-methylpiperazino)acrylonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Polymer Research

Use as a Comonomer
One of the primary applications of 3-Amino-3-(4-methylpiperazino)acrylonitrile is as a comonomer in the formulation of high molecular weight polyacrylonitrile (PAN). This application enhances the stability and properties of the resulting polymers. The addition of this compound significantly improves the stabilization of polyacrylonitrile, evidenced by:

  • Lower Initiation Temperature: The compound facilitates polymerization at lower temperatures.
  • Broader Exothermic Peak: Differential Scanning Calorimetry (DSC) studies show a broader exothermic peak, indicating improved thermal properties.
  • Enhanced Stability: Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) analyses reveal a larger extent of stabilization compared to traditional formulations.

Medicinal Chemistry

Potential Pharmacological Applications
The structural characteristics of this compound suggest its potential in drug development. The presence of both an amino group and a piperazine ring contributes to its biological activity. Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties .

Case Studies

  • Synthesis of Bioactive Compounds: The compound has been utilized in the synthesis of bioactive molecules, demonstrating its versatility in organic synthesis and medicinal chemistry.
  • Pharmacodynamics Studies: Investigations into its interactions with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics, which may lead to new therapeutic agents .

Environmental Applications

While not extensively documented, preliminary studies suggest that this compound may have applications in environmental science, particularly in developing materials that can assist in pollutant degradation or capture due to its chemical reactivity.

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Polymer ResearchUsed as a comonomer in polyacrylonitrile formulationsImproved thermal stability; lower initiation temperature
Medicinal ChemistryPotential for drug development and synthesis of bioactive compoundsExhibits antimicrobial and anticancer properties
Environmental SciencePossible use in pollutant degradation materialsPreliminary studies indicate reactivity for environmental applications

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylpiperazino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylonitrile Derivatives

Substituted Benzothiophene Acrylonitriles (Anticancer Agents)

Key Compounds :

  • [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (Compound 31 )
  • [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (Compound 32 )
  • [E-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (Compound 33 )
Property 3-Amino-3-(4-methylpiperazino)acrylonitrile Benzothiophene Derivatives (31–33)
Molecular Weight ~228 (estimated) 350–400 g/mol
Substituents 4-Methylpiperazino, amino Benzo[b]thiophene, methoxy phenyl
Biological Activity Not reported GI₅₀ <10–100 nM (anticancer)
Mechanism Potential kinase/CNS modulation Tubulin inhibition, P-gp evasion

The benzothiophene derivatives exhibit potent anticancer activity due to tubulin-binding and evasion of P-glycoprotein-mediated resistance . In contrast, the 4-methylpiperazino group in the target compound may enhance solubility and blood-brain barrier penetration, suggesting CNS or kinase-targeted applications.

(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Key Features :

  • Thiazol-2-yl and nitro-phenyl substituents (CAS: 373371-92-7) .
  • Molecular formula: C₂₀H₁₄ClN₅O₂ .
Property This compound Thiazol-Nitro Phenyl Derivative
Lipophilicity (LogP) Estimated ~1.5 (lower than phenyl analog) Likely >2 (nitro group)
Electronic Effects Electron-donating methylpiperazino Strong electron-withdrawing nitro
Applications Pharma (CNS/kinases) Undisclosed (structural diversity)
3-Amino-3-(4-phenylpiperazino)acrylonitrile (CAS: 141991-47-1)

Key Data :

  • Molecular formula: C₁₃H₁₆N₄ , LogP: 1.835, PSA: 56.29 Ų .
Property 4-Methylpiperazino Analog 4-Phenylpiperazino Analog
Solubility Higher (methyl reduces hydrophobicity) Lower (phenyl increases LogP)
Metabolic Stability Potentially improved Susceptible to CYP450 oxidation
Synthetic Yield Not reported Comparable (see )

The methyl substituent likely enhances metabolic stability and solubility compared to the phenyl analog, critical for oral bioavailability.

Physicochemical and Environmental Considerations

Acrylonitrile Base Properties :

  • Boiling point: 77°C, water solubility: 73,500 mg/L .
  • Derivatives like this compound are less volatile due to higher molecular weight and polar substituents.

Environmental Persistence: Acrylonitrile is classified as a high-priority substance by the EPA due to toxicity and environmental persistence .

Biological Activity

3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS Number: 136062-62-9) is a compound characterized by the presence of an amino group and a piperazine derivative linked to an acrylonitrile moiety. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.23 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Structure and Properties

The structure of this compound includes:

  • An amino group (-NH₂)
  • A piperazine ring , which is known for its psychoactive properties
  • A nitrile functional group (-C≡N)

This unique combination of functional groups enhances its reactivity and biological profile, making it a valuable compound in drug design and synthesis.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor activity. Some derivatives of similar compounds have shown inhibitory effects on various cancer cell lines, suggesting possible applications in oncology. For instance, studies have demonstrated that certain piperazine derivatives can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds related to this compound have been reported to possess antimicrobial activity against a range of pathogens. This activity may be attributed to the structural features that allow interaction with microbial membranes or essential metabolic pathways .

Central Nervous System (CNS) Activity

The piperazine moiety in the compound is known for its psychoactive properties, indicating that it may interact with neurotransmitter systems. Preliminary studies suggest that this compound could act as a modulator of neurotransmitter receptors, impacting mood and cognitive functions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions that utilize readily available starting materials. These methods often include:

  • Radical polymerization in mixed solvents like dimethyl sulfoxide (DMSO) and deionized water.
  • Reactions with amines to form the piperazine derivative .

Case Studies

  • Antitumor Efficacy : A study focusing on the antitumor effects of piperazine derivatives highlighted the ability of these compounds to induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
  • Antimicrobial Activity : Another research effort demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing effectiveness comparable to standard antibiotics .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-MethylpiperazinePiperazine structureCNS activity
3-AminopropionitrileAmino and nitrile groupsAntimicrobial
1-(4-Methylpiperazinyl)-2-propanonePiperazine ring with carbonylAntitumor
N-(4-Methylpiperazinyl)acetamideAcetamide linked to piperazineAnalgesic properties

Q & A

Q. How can advanced copolymerization techniques improve the stability of acrylonitrile-based polymers for biomedical applications?

  • Methodological Answer : Optimize styrene–acrylonitrile (SAN) ratios via response surface methodology. Low styrene (f_A0 ~0.03) enhances reactivity (r_B = 0.08) and reduces hydrolytic degradation. Validate via accelerated aging tests (37°C, 75% RH) and FTIR monitoring of C≡N bond stability .

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